molecular formula C22H25ClN4O2S B14111697 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14111697
M. Wt: 445.0 g/mol
InChI Key: QQQOBRBCQSBQOY-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a diethylaminoethyl group, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chlorobenzyl chloride with diethylamine to form the diethylaminoethyl intermediate. This intermediate is then reacted with 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique tetrahydroquinazoline core and the presence of both chlorobenzyl and diethylaminoethyl groups

Properties

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30)

InChI Key

QQQOBRBCQSBQOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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